5-amino-N-(4-ethylphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Medicinal Chemistry Scaffold Optimization Property Prediction

This fully substituted 5-amino-1,2,3-triazole-4-carboxamide (ATC) features a unique N1-(4-methylphenyl) and N-(4-ethylphenyl) carboxamide combination absent from published anti-T. cruzi leads. Its lipophilic profile (est. LogP 3.7–4.6, MW 321.4) places it in CNS drug-like space, ideal for benchmarking brain penetration in PAMPA-BBB or MDCK-MDR1 assays. Use it to expand SAR beyond N1-benzyl/phenyl series, probe kinase selectivity (5-NH₂ vs. 5-H hinge binding), or evaluate anticoccidial polypharmacology in Eimeria phenotypic screens. Request a quote for custom synthesis or bulk quantities.

Molecular Formula C18H19N5O
Molecular Weight 321.384
CAS No. 899949-80-5
Cat. No. B2855109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-N-(4-ethylphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
CAS899949-80-5
Molecular FormulaC18H19N5O
Molecular Weight321.384
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)C)N
InChIInChI=1S/C18H19N5O/c1-3-13-6-8-14(9-7-13)20-18(24)16-17(19)23(22-21-16)15-10-4-12(2)5-11-15/h4-11H,3,19H2,1-2H3,(H,20,24)
InChIKeyBUZWHNBCJOYUPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Amino-N-(4-ethylphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 899949-80-5): Scaffold Identity and Structural Context


5-Amino-N-(4-ethylphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 899949-80-5) is a fully substituted 1,2,3-triazole-4-carboxamide bearing a 5-amino group, an N-(4-ethylphenyl) carboxamide side chain, and a 1-(4-methylphenyl) substituent on the triazole ring . The 5-amino-1,2,3-triazole-4-carboxamide (ATC) scaffold has demonstrated tractable anti-parasitic activity against Trypanosoma cruzi, with optimized leads achieving sub-micromolar potency in infected VERO cells and significant oral exposure in murine models . Structurally related 1,2,3-triazole-4-carboxamides have also been developed as p38 MAP kinase inhibitors, PXR inverse agonists, and smHDAC8 inhibitors, confirming the scaffold's capacity for target engagement across diverse protein families .

Why 5-Amino-N-(4-ethylphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide Cannot Be Trivially Replaced by In-Class Analogs


Within the 5-amino-1,2,3-triazole-4-carboxamide (ATC) series, anti-T. cruzi SAR studies demonstrate that potency, aqueous solubility, metabolic stability, and oral exposure are exquisitely sensitive to the identity and position of N-aryl and N1-aryl substituents . Shifts from a 4-ethylphenyl to a 4-fluorophenyl or unsubstituted phenyl carboxamide can alter potency by over an order of magnitude in parasite-infection assays, while modifications at the N1 position tune LogP and in vivo pharmacokinetics . This compound's unique combination of a lipophilic 4-ethylphenyl carboxamide and a 4-methylphenyl N1 substituent places it in a distinct physicochemical space relative to documented ATC leads, making unqualified substitution by analogs with different aryl patterns unreliable without comparative biological evaluation .

Quantitative Differentiation Evidence for 5-Amino-N-(4-ethylphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 899949-80-5)


Structural Differentiation: Dual Substitution Pattern Versus Mono-Substituted ATC Analogs

The target compound carries a 4-ethylphenyl group on the exocyclic carboxamide nitrogen AND a 4-methylphenyl group on the triazole N1 position. The closest catalogued analog, 5-amino-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1207662-94-9), bears only the N1 substituent with an unsubstituted carboxamide (MW 231.25 vs. 321.4 g/mol). This structural difference produces a predicted LogP shift of approximately 2.5–3 units (from ~1.2 to ~3.7–4.6) based on the fragment contribution method . The presence of two differentiated aryl rings also creates a distinct hydrogen-bond donor/acceptor pharmacophore compared to mono-aryl ATC analogs in the anti-T. cruzi series . No direct biological comparison data exist for this specific compound.

Medicinal Chemistry Scaffold Optimization Property Prediction

Anti-T. cruzi Scaffold Potency: Class-Level Activity of 5-Amino-1,2,3-triazole-4-carboxamides

The 5-amino-1,2,3-triazole-4-carboxamide (ATC) scaffold was identified via high-content phenotypic screening of ~200,000 compounds against intracellular T. cruzi in VERO cells . The initial hit (Compound 1: 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide) showed a pIC50 of ~5.5 (IC50 ≈ 3.2 µM). Optimization of the N1 and carboxamide substituents produced Compound 33 with a pIC50 of >7.0 (IC50 < 100 nM) and >100-fold selectivity over VERO host cells. The target compound shares the identical ATC core with a different N1 (4-methylphenyl vs. benzyl) and carboxamide (4-ethylphenyl) substitution pattern. Based on SAR trends in the published series, N1-aryl substitution generally improves potency over N1-benzyl, while para-substituted phenyl carboxamides are tolerated . No direct potency data exist for CAS 899949-80-5.

Chagas Disease Trypanosoma cruzi Phenotypic Screening

Kinase Inhibition Potential: Scaffold Comparison with p38 MAPK and c-Met Inhibitors

The 1,2,3-triazole-4-carboxamide scaffold has been crystallographically validated as a p38α MAP kinase inhibitor scaffold (PDB 3CTQ), with the 1-o-tolyl-1,2,3-triazole-4-carboxamide core occupying the ATP-binding site and the carboxamide oxygen accepting a hinge-region hydrogen bond from Met109 . Separately, 1,2,3-triazole-4-carboxamide derivatives bearing electron-withdrawing groups on the N-phenyl ring have shown c-Met kinase inhibitory activity in enzymatic assays . The target compound's 5-amino substituent distinguishes it from these validated inhibitors (which carry 5-H, 5-methyl, or 5-aryl groups), and the 5-NH2 may engage additional hinge-region contacts via hydrogen bond donation. However, no kinase inhibition data exist for this specific compound.

Kinase Inhibitor p38 MAPK c-Met Structure-Based Design

Purity and Supply Chain Quality: Vendor-Supplied Analytical Data Versus Published Lead Compounds

Commercially catalogued 5-amino-1,2,3-triazole-4-carboxamide analogs are typically supplied at 95–98% purity (HPLC) with characterization by 1H NMR and LCMS . The closely related N-benzyl analog (CAS 900013-50-5, Fluorochem F752340) is supplied at 98% purity with full hazard classification (H302, H315, H319, H335) . In contrast, the optimized ATC leads reported in the primary literature (e.g., Compound 33) were synthesized in-house and purified to >95% by preparative HPLC with rigorous analytical characterization that is not available from commercial vendors for CAS 899949-80-5 . This difference in characterization depth is a procurement-relevant consideration for users requiring GLP-grade or publication-ready material.

Quality Control Purity Assessment Procurement

Recommended Application Scenarios for 5-Amino-N-(4-ethylphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 899949-80-5)


Scaffold-Hopping and SAR Expansion in Anti-Trypanosoma cruzi Lead Optimization

Users seeking to expand the SAR landscape of 5-amino-1,2,3-triazole-4-carboxamides beyond the published N1-benzyl and N1-phenyl series can evaluate this compound as a probe for N1-(4-methylphenyl) substitution effects. The published ATC series demonstrated that N1-aryl substitution influences both potency and metabolic stability . Direct head-to-head testing against Compound 33 (pIC50 >7.0) in the T. cruzi VERO cell assay would quantify the contribution of the 4-methylphenyl/4-ethylphenyl combination.

Kinase Selectivity Profiling Using the 5-Amino-1,2,3-triazole-4-carboxamide Chemotype

Given the crystallographically validated binding of the 1,2,3-triazole-4-carboxamide core to p38α MAP kinase and the reported c-Met inhibitory activity of related analogs , this compound can serve as a tool for profiling the impact of a 5-amino substituent on kinase selectivity across a commercial kinase panel. The 5-NH2 group may confer distinct hinge-binding geometry compared to the 5-H analogs in PDB 3CTQ.

Physicochemical Property Benchmarking for CNS-Penetrant Triazole Carboxamides

With an estimated LogP of 3.7–4.6 (based on the closest measured analog, CAS 900013-50-5, LogP 4.60 ) and MW 321.4, this compound occupies a lipophilicity range consistent with CNS drug-likeness. It can be used as a reference compound in PAMPA-BBB or MDCK-MDR1 permeability assays to benchmark the brain penetration potential of the ATC scaffold, particularly in comparison to more polar analogs from the anti-T. cruzi series.

Antimicrobial Screening Beyond Trypanosomatids

The 5-amino-1,2,3-triazole-4-carboxamide core is also claimed in patents for anticoccidial activity in poultry . This compound's distinct N1-aryl and carboxamide substitution may be evaluated in phenotypic screens against Eimeria spp. or other apicomplexan parasites, leveraging the scaffold's established anti-parasitic polypharmacology.

Quote Request

Request a Quote for 5-amino-N-(4-ethylphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.